molecular formula C15H15NO2 B2600648 N-(4-methoxyphenyl)-4-methylbenzamide CAS No. 33667-91-3

N-(4-methoxyphenyl)-4-methylbenzamide

Cat. No.: B2600648
CAS No.: 33667-91-3
M. Wt: 241.29
InChI Key: ZVMFHSKXFRTBIG-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide derivatives represent a significant class of organic compounds characterized by the presence of a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and biological activities. The amide linkage in benzamides is relatively stable, yet it can participate in hydrogen bonding, which plays a crucial role in molecular recognition and the formation of supramolecular structures.

The broader family of benzamides has been extensively explored for its pharmacological potential, with numerous derivatives exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This has spurred continuous research into the synthesis and functionalization of the benzamide scaffold to develop new therapeutic agents. The diverse biological activities are often attributed to the ability of the benzamide core to interact with various biological targets, including enzymes and receptors.

Significance of the N-(4-methoxyphenyl)-4-methylbenzamide Scaffold as a Model System

While specific research on this compound as a standalone functional molecule is not extensively documented, its structure serves as an excellent model system for fundamental studies in organic chemistry. The presence of distinct substituted phenyl rings allows for systematic investigations into the electronic and steric effects of substituents on the properties and reactivity of the amide bond.

Overview of Key Academic Research Themes Related to this compound

Academic research related to this compound and its structural analogs primarily revolves around three key themes: synthetic methodologies, structural analysis, and the exploration of its potential applications, particularly in medicinal chemistry.

Synthesis: The synthesis of this compound can be achieved through standard amidation reactions. A common method involves the reaction of 4-methylbenzoyl chloride with 4-methoxyaniline in the presence of a base to neutralize the hydrochloric acid byproduct. Alternative synthetic routes may utilize coupling reagents to facilitate the formation of the amide bond from the corresponding carboxylic acid and amine.

Potential Applications: Given the established biological activities of the broader benzamide class, this compound serves as a scaffold for the design and synthesis of new molecules with potential therapeutic applications. Researchers may modify the methoxy (B1213986) and methyl substituents or introduce other functional groups to modulate the compound's physicochemical properties and biological activity.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H15NO2PubChem nih.gov
Molecular Weight241.28 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number33667-91-3PubChem nih.gov
XLogP33.3PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov

Spectroscopic Data for this compound

TechniqueDataSource
¹³C NMRSpectra availablePubChem nih.gov
GC-MSMass spectrum availablePubChem nih.gov
IR SpectraVapor phase IR spectra availablePubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMFHSKXFRTBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325997
Record name N-(4-methoxyphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33667-91-3
Record name N-(4-methoxyphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for N 4 Methoxyphenyl 4 Methylbenzamide and Its Analogs

Classical Amidation Reactions and Optimizations for N-(4-methoxyphenyl)-4-methylbenzamide Synthesis

Classical amidation methods remain fundamental in organic synthesis, providing reliable and straightforward routes to amide bond formation. These approaches typically involve the direct reaction of a carboxylic acid and an amine or the use of coupling reagents to facilitate the condensation.

Direct Amidation Protocols

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. This can be achieved through thermal means or with the aid of dehydrating agents. The direct reaction of 4-methylbenzoic acid with p-anisidine can be performed by heating the two reactants, typically at temperatures above 160 °C, to drive off water and form the amide product. To facilitate water removal at lower temperatures, azeotropic distillation with a Dean-Stark apparatus is often employed, using a solvent such as toluene or xylene.

Alternatively, the reaction can be promoted by the use of a dehydrating agent. While not a catalytic process in the strictest sense, the use of stoichiometric activating agents is a common strategy. For instance, converting 4-methylbenzoic acid to its more reactive acyl chloride derivative, 4-methylbenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with p-anisidine in the presence of a base like pyridine or triethylamine, is a highly effective method for the synthesis of this compound.

A general procedure for the synthesis of this compound via its acyl chloride is as follows: 4-methylbenzoic acid is refluxed with an excess of thionyl chloride to produce 4-methylbenzoyl chloride. After removing the excess thionyl chloride, the crude acyl chloride is dissolved in a suitable solvent, such as dichloromethane or THF, and treated with p-anisidine in the presence of a base to neutralize the HCl byproduct.

ReagentConditionsYield
4-methylbenzoic acid, p-anisidineHigh temperature (>160 °C)Moderate
4-methylbenzoic acid, p-anisidine, TolueneReflux with Dean-Stark trapGood
4-methylbenzoyl chloride, p-anisidine, PyridineRoom temperatureHigh

Coupling Reagent-Mediated Amidation (e.g., DCC, HOBt)

To circumvent the often harsh conditions of direct thermal amidation or the need to pre-form an acyl chloride, a wide array of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation. A prominent example is the use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt).

In this method, 4-methylbenzoic acid is treated with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by p-anisidine. The addition of HOBt is crucial for two reasons: it minimizes the risk of racemization if chiral substrates are used, and it reacts with the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and more efficiently aminolyzed. The byproduct of this reaction, N,N'-dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

A typical procedure involves stirring a mixture of 4-methylbenzoic acid, p-anisidine, DCC, and HOBt in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the DCU is filtered off, and the product is isolated through standard workup and purification procedures. The use of water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offers the advantage of a simpler workup, as the urea byproduct can be removed by aqueous extraction.

Coupling SystemSolventTemperatureTypical Yield
DCC/HOBtDCM or DMFRoom TemperatureHigh
EDC/HOBtDCM or MeCNRoom TemperatureHigh

Transamidation Strategies

Transamidation, the exchange of an amine moiety in an amide with a different amine, represents an alternative approach to amide bond formation. This method can be particularly useful when the starting amide is readily available. For the synthesis of this compound, a potential route would involve the reaction of a simple amide of 4-methylbenzoic acid, such as 4-methylbenzamide (B193301) or N-methyl-4-methylbenzamide, with p-anisidine.

Direct transamidation is often thermodynamically challenging and requires harsh conditions or catalytic activation. However, recent advancements have led to milder, more efficient protocols. For instance, transition-metal-free transamidation reactions have been developed that can proceed at room temperature. One such method employs a strong base, like lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the incoming amine, facilitating the nucleophilic attack on the amide carbonyl. In a representative procedure, N-methyl-4-methylbenzamide would be treated with p-anisidine in the presence of LiHMDS in a solvent like toluene at room temperature.

Starting AmideReagent/CatalystConditions
4-methylbenzamidep-anisidine, High TemperatureModerate Yield
N-methyl-4-methylbenzamidep-anisidine, LiHMDSToluene, Room Temperature

Catalytic Synthesis of this compound Derivatives

Catalytic methods for amide synthesis are highly desirable as they offer increased efficiency, atom economy, and often milder reaction conditions compared to classical approaches. These methods can be broadly categorized into transition metal-catalyzed and organocatalytic strategies.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed aminocarbonylation, Suzuki-Miyaura coupling)

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-N bond of amides.

Palladium-catalyzed aminocarbonylation provides a powerful method for the synthesis of N-aryl amides from aryl halides, carbon monoxide, and an amine. For the synthesis of this compound, this would involve the reaction of an aryl halide, such as 4-iodotoluene or 4-bromotoluene, with p-anisidine in the presence of carbon monoxide and a palladium catalyst.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a Pd(II)-acyl complex. Subsequent reaction with the amine leads to the formation of the amide and regeneration of the Pd(0) catalyst. A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used, often in combination with phosphine ligands like PPh₃ or Xantphos to stabilize the catalytic species and promote the desired reactivity.

A general procedure would entail charging a reaction vessel with the aryl halide, p-anisidine, a palladium precursor, a phosphine ligand, and a base (e.g., triethylamine or cesium carbonate) in a suitable solvent like DMF or toluene. The vessel is then pressurized with carbon monoxide, and the reaction is heated until completion.

Aryl HalideCatalyst SystemConditions
4-IodotoluenePd(OAc)₂/PPh₃, CODMF, Base, Heat
4-BromotoluenePd₂(dba)₃/Xantphos, COToluene, Base, Heat

Suzuki-Miyaura coupling , traditionally used for C-C bond formation, has been adapted for the synthesis of amides, although less commonly. One potential, albeit less direct, strategy could involve the coupling of 4-methylphenylboronic acid with a suitable 4-methoxybenzoyl nitrogen-containing electrophile. A more direct C-N coupling approach involves the reaction of an arylboronic acid with an amine. While less common for amide synthesis, related palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for the synthesis of anilines, which can then be acylated.

More recently, methods for the Suzuki-Miyaura cross-coupling of amides themselves have been developed, primarily for the synthesis of ketones via C-N bond activation. However, the direct synthesis of a new amide via this method is not a standard transformation. A plausible, though multi-step, approach could involve the synthesis of a precursor that can undergo a Suzuki-Miyaura reaction to form the desired product. For instance, the coupling of 4-methylphenylboronic acid with a pre-formed N-(4-methoxyphenyl)carbamoyl chloride, though this is not a classical Suzuki-Miyaura reaction.

A more relevant transition-metal-catalyzed approach is the rhodium-catalyzed C-H amidation . This method allows for the direct formation of an amide bond by activating a C-H bond of an arene and reacting it with an isocyanate. For example, 4-methylbenzoic acid could potentially be reacted with 4-methoxyphenyl (B3050149) isocyanate in the presence of a rhodium catalyst. This would involve a directed C-H functionalization, where the carboxylic acid group directs the amidation to the ortho position, followed by a subsequent decarboxylation to yield the N-aryl benzamide (B126).

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations, including amidation.

Boronic acid catalysis is a prominent organocatalytic method for the direct amidation of carboxylic acids and amines. Arylboronic acids, such as phenylboronic acid or more specialized derivatives, can catalyze the dehydration of a mixture of a carboxylic acid and an amine under relatively mild conditions. The mechanism is thought to involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine.

For the synthesis of this compound, a mixture of 4-methylbenzoic acid and p-anisidine would be heated in a suitable solvent (e.g., toluene) in the presence of a catalytic amount of a boronic acid, often with a method for water removal like a Dean-Stark trap or molecular sieves. Various boronic acids have been explored as catalysts, with electron-withdrawing groups on the aryl ring generally enhancing catalytic activity.

CatalystConditions
Phenylboronic acidToluene, Reflux, Dean-Stark
2-Iodophenylboronic acidToluene, Room Temperature, Molecular Sieves

Other organocatalytic systems have also been developed for amidation. For example, certain guanidines have been shown to catalyze the aminolysis of esters and lactones to form amides. While this would be an indirect route for the synthesis of this compound from 4-methylbenzoic acid, it represents a viable strategy if starting from an appropriate ester, such as methyl 4-methylbenzoate. The reaction would involve mixing the ester with p-anisidine in the presence of a catalytic amount of an organobase like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

Photoredox Catalysis in Benzamide Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-N bonds, offering a mild alternative to traditional, often harsh, synthetic methods. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive intermediates.

One of the most utilized and cost-effective organic dye photocatalysts is Eosin Y. In the context of benzamide synthesis, Eosin Y can be excited by visible light to a triplet state, which is a potent oxidant. This excited state can then engage in an oxidative quenching cycle. For the synthesis of N-aryl amides, this can involve the generation of an aryl radical from a suitable precursor, which then couples with an amine.

A plausible mechanism for the Eosin Y-catalyzed synthesis of N-aryl amides involves the following key steps:

Excitation: Eosin Y absorbs visible light and is promoted to its excited state (EY*).

Single-Electron Transfer (SET): The excited photocatalyst can be reductively quenched by an electron donor (e.g., an amine) to form a radical cation and the Eosin Y radical anion. Alternatively, in an oxidative quenching cycle, it can accept an electron from a substrate.

Intermediate Formation: The generated radical intermediates can then react to form the desired C-N bond.

Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

While specific studies on the photoredox synthesis of this compound are not abundant, the general principles have been demonstrated for a wide range of benzamides and N-aryl amides. For instance, a visible-light-mediated method for the construction of N-monoalkylated products from benzamides and benzyl alcohols using Eosin Y has been developed, achieving good to excellent yields. This highlights the potential of photoredox catalysis for the synthesis of the target compound and its analogs.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied through various strategies.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as solid-state or neat reactions, can lead to higher efficiency, shorter reaction times, and easier product purification. For the synthesis of N-aryl amides, grinding the reactants together, sometimes with a catalytic amount of a coupling agent, can facilitate the reaction. For example, the mechanosynthesis of various N-arylbenzamides has been achieved by grinding an equimolar mixture of a carboxylic acid, an aniline, and a coupling agent like EDC·HCl, often with a small amount of a liquid additive to facilitate the process. This method has been shown to produce high yields of amides, such as N-(4-methoxyphenyl)-1-naphthamide, in a short amount of time and with simplified workup procedures rsc.org.

The use of water as a solvent is another key green chemistry approach. While amidation reactions in water can be challenging due to the potential for hydrolysis, the development of suitable catalysts and reaction conditions has made this a viable option. For example, Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been successfully carried out in water, demonstrating the feasibility of aqueous synthesis for this class of compounds nih.govrsc.org.

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods.

The synthesis of various benzamide derivatives has been shown to be amenable to microwave assistance. For instance, the condensation of carboxylic acids and amines to form amides can be efficiently carried out under microwave irradiation, often in the absence of a solvent. In the synthesis of N-substituted benzamides, microwave irradiation of a mixture of a benzoylthiourea and a catalyst like iodine-alumina under solvent-free conditions has been reported to give good to excellent yields of the corresponding benzamides in a matter of minutes researchgate.net. While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the general success of this technique for similar compounds suggests its high potential for this target molecule.

Method Reactants Conditions Yield Reference
Solvent-Free Grindingp-Anisidine, 1-Naphthoic acid, EDC·HClGrinding for 30 min88% rsc.org
Microwave-AssistedN-phenyl-N'-benzoylthiourea, Iodine-alumina (20 mol%)10-20 min, 100 W, solvent-free94% (mixture of benzamide and thiobenzamide) researchgate.net

The development of sustainable catalytic systems is crucial for environmentally benign chemical synthesis. This involves the use of non-toxic, abundant, and recyclable catalysts. For amide bond formation, several sustainable catalytic approaches have been explored.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze amidation reactions in anhydrous organic media or solvent-free systems nih.gov. These enzymatic methods can produce amides in high yields and with excellent purity, avoiding the need for harsh coupling reagents.

Base-Mediated Catalysis: The use of simple and environmentally benign bases as catalysts for amidation has also gained traction. For example, potassium phosphate (K3PO4) has been used as a catalyst for the direct amidation of esters with amino alcohols in a sustainable solvent like isopropanol nih.gov.

Lanthanide Catalysis: Lanthanide-based catalysts, such as lanthanum(III) triflate, have been shown to be effective for the direct amidation of esters under mild conditions nih.gov. These catalysts are often more environmentally benign than heavy metal catalysts.

While these sustainable catalytic systems have been demonstrated for a range of amidation reactions, their specific application to the synthesis of this compound would require further investigation and optimization.

Stereoselective and Regioselective Synthesis of this compound Precursors

The synthesis of this compound relies on the availability of its two key precursors: p-anisidine (4-methoxyaniline) and 4-methylbenzoyl chloride (p-toluoyl chloride). The stereoselective and regioselective synthesis of these precursors is critical for ensuring the purity and desired properties of the final product.

Synthesis of p-Anisidine: p-Anisidine is typically synthesized from p-nitroanisole via catalytic hydrogenation. The regioselectivity of this reaction is high, as the nitro group is selectively reduced without affecting the methoxy (B1213986) group or the aromatic ring. While p-anisidine itself is not chiral, the development of stereoselective methods for the synthesis of chiral derivatives of p-anisidine is an active area of research, particularly for applications in asymmetric synthesis.

Synthesis of 4-Methylbenzoyl Chloride: The synthesis of 4-methylbenzoyl chloride generally starts from toluene. A common route involves the oxidation of the methyl group of toluene to a carboxylic acid (p-toluic acid), followed by conversion to the acid chloride. The regioselectivity of the initial oxidation is crucial to obtain the desired para-isomer. Friedel-Crafts acylation of toluene with phosgene or a phosgene equivalent can also be employed, where the regioselectivity is governed by the directing effect of the methyl group. The benzoylation of toluene with p-toluoyl chloride itself has been studied, with a focus on achieving high regioselectivity for the 4,4'-dimethylbenzophenone product.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new molecules with tailored properties, particularly for biological applications. Derivatization and functionalization strategies can be employed to modify the core structure and explore the structure-activity relationships.

Modifications of the Methoxy Group: The methoxy group on the phenyl ring can be a target for modification. Demethylation to the corresponding phenol would introduce a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.

Substitution on the Aromatic Rings: Both the 4-methoxyphenyl and the 4-methylphenyl rings can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups. The positions of substitution will be directed by the existing methoxy and amide functionalities.

Functionalization of the Methyl Group: The methyl group on the benzoyl moiety can be functionalized, for example, through radical halogenation followed by nucleophilic substitution, to introduce a variety of substituents.

Despite a comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound, a complete experimental dataset required to fully populate the requested article outline is not available in the public domain.

Efforts to locate specific experimental data for the 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) of this compound did not yield a dedicated study or database entry containing this comprehensive information. While spectral data for structurally related compounds, such as N-(4-methoxyphenyl)benzamide and N-benzyl-4-methylbenzamide, are available, this information is not directly transferable and would not provide a scientifically accurate elucidation of the specific target compound as requested.

The provided outline necessitates a detailed analysis of experimental data, including the creation of data tables for chemical shifts and the interpretation of fragmentation pathways. Without access to the actual spectra for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the article focusing on the advanced spectroscopic and solid-state structural elucidation of this compound, as per the detailed outline, cannot be generated at this time due to the absence of the necessary primary research data.

Advanced Spectroscopic and Solid State Structural Elucidation of N 4 Methoxyphenyl 4 Methylbenzamide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule.

For N-(4-methoxyphenyl)-4-methylbenzamide, the vibrational spectrum is expected to be rich and complex, displaying characteristic bands corresponding to its constituent functional groups. The key vibrational modes can be assigned as follows:

Amide Group: The amide linkage (-CO-NH-) gives rise to some of the most characteristic bands. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3250 cm⁻¹. The precise position is sensitive to hydrogen bonding; in the solid state, extensive hydrogen bonding would lower the frequency. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to be a very strong absorption in the IR spectrum between 1680 and 1640 cm⁻¹. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is expected around 1550-1520 cm⁻¹.

Aromatic Rings: Both the p-tolyl and p-methoxyphenyl rings will exhibit characteristic vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. Aromatic C=C in-plane stretching vibrations are expected in the 1610-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are anticipated in the 850-800 cm⁻¹ range for 1,4-disubstituted (para) rings.

Methyl and Methoxy (B1213986) Groups: The methyl (CH₃) group on the tolyl ring will show symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹. The methoxy (O-CH₃) group will also exhibit C-H stretching in this region, along with a characteristic asymmetric C-O-C stretching vibration near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch Amide 3300 - 3250 Medium-Strong
Aromatic C-H Stretch Aryl Rings 3100 - 3000 Medium
Aliphatic C-H Stretch -CH₃, -OCH₃ 2950 - 2850 Medium
C=O Stretch (Amide I) Amide 1680 - 1640 Strong
N-H Bend / C-N Stretch (Amide II) Amide 1550 - 1520 Medium-Strong
Aromatic C=C Stretch Aryl Rings 1610 - 1450 Medium-Strong
Asymmetric C-O-C Stretch Methoxy Ether ~1250 Strong
Symmetric C-O-C Stretch Methoxy Ether ~1040 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher-energy excited state. acs.org The chromophores in this compound are the p-toluoyl system, the p-methoxyphenyl system, and the amide group, which are conjugated.

The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. acs.org The conjugated system extending across the benzoyl group and the anilide ring will give rise to strong absorption bands, likely in the 250-300 nm range. The presence of auxochromes—the electron-donating methoxy (-OCH₃) group and the weakly electron-donating methyl (-CH₃) group—is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzanilide.

n → π* Transitions: This lower-intensity transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms of the amide group) to a π* antibonding orbital. acs.orgnih.gov This transition is often observed as a shoulder on the more intense π → π* band and would be expected at a longer wavelength, potentially above 300 nm. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition Chromophore Expected Wavelength Range (λmax) Expected Molar Absorptivity (ε)
π → π* Conjugated Aromatic System 250 - 300 nm High (10,000 - 50,000 L mol⁻¹ cm⁻¹)

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, the structure of the closely related N-(4-methoxyphenyl)benzamide provides an excellent model for its expected solid-state conformation and interactions.

Conformational Analysis in the Crystalline State

The conformation of N-aryl benzamides is primarily defined by the torsion angles involving the central amide linkage and the two aromatic rings. The amide group itself is expected to be essentially planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

A key feature is the non-planar arrangement of the two aromatic rings relative to each other. In the crystal structure of N-(4-methoxyphenyl)benzamide, the two rings are significantly twisted with a dihedral angle of 67.4°. A similar, highly twisted conformation is expected for this compound to minimize steric hindrance between the ortho-hydrogens of the two rings. This twisting disrupts the full π-conjugation across the entire molecule. The dihedral angle between the benzoyl group and the amide plane is typically small, while the twist occurs primarily around the N-C(aryl) bond.

Table 3: Predicted Key Structural Parameters for this compound (based on N-(4-methoxyphenyl)benzamide)

Parameter Description Predicted Value
C=O Bond Length Amide carbonyl bond ~1.23 Å
C-N Bond Length Amide C-N bond ~1.35 Å
N-C(aryl) Bond Length Amide nitrogen to methoxyphenyl ring ~1.42 Å

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of benzamides is typically dominated by strong intermolecular hydrogen bonds. For this compound, the amide N-H group will act as a hydrogen bond donor, and the carbonyl oxygen (C=O) will act as a hydrogen bond acceptor.

It is highly probable that these N-H···O=C interactions will link the molecules into one-dimensional chains or centrosymmetric dimers, which is a common motif in the crystal structures of secondary amides. These primary hydrogen-bonded chains would then be further organized into a three-dimensional supramolecular architecture through weaker interactions, such as C-H···π interactions between the hydrogen atoms of one molecule and the aromatic rings of a neighboring molecule, and van der Waals forces.

Computational and Theoretical Investigations of N 4 Methoxyphenyl 4 Methylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about a molecule's electronic configuration and energy landscape.

The electronic character of N-(4-methoxyphenyl)-4-methylbenzamide is dictated by the arrangement of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is crucial in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron to an excited state. nih.gov For this compound, the HOMO is typically localized on the electron-rich N-(4-methoxyphenyl) moiety, which contains the lone pair of the nitrogen atom and the π-system of the methoxy-substituted ring. Conversely, the LUMO is generally centered on the electron-accepting 4-methylbenzamide (B193301) portion, specifically around the carbonyl group and its associated aromatic ring. This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

DFT calculations can quantify several key electronic descriptors that provide a deeper understanding of the molecule's reactivity.

ParameterSymbolSignificance
HOMO EnergyEHOMOCorrelates with ionization potential; indicates electron-donating ability.
LUMO EnergyELUMOCorrelates with electron affinity; indicates electron-accepting ability.
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov
Chemical Potentialμ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system. researchgate.net
Global Hardnessη = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution or charge transfer.
Electronegativityχ = -μMeasures the power of an atom or group to attract electrons. researchgate.net

The flexibility of this compound is primarily due to the rotation around the amide C-N bond and the single bonds connecting the aryl rings to the amide linkage. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. researchgate.net

DFT calculations are highly effective for locating these energy minima on the potential energy surface. For the closely related compound N-(4-methoxyphenyl)benzamide, studies have compared the geometry optimized in silico with the structure determined experimentally by X-ray crystallography. researchgate.net These studies reveal that the conformation in the solid state can differ from the lowest-energy conformation of an isolated molecule in the gas phase. researchgate.net

In the gas-phase optimized structure, the aryl rings are significantly twisted relative to each other. However, in the crystal lattice, intermolecular forces, such as N—H⋯O hydrogen bonding and π-stacking, can drive the molecule into a slightly higher-energy conformation that allows for more favorable packing. researchgate.net The energy difference between the gas-phase minimum and the crystal structure conformation is typically a few kJ/mol. researchgate.net A key parameter in these analyses is the dihedral angle between the planes of the two aromatic rings.

ParameterDFT Calculation (Gas Phase)X-ray Crystallography (Solid State)
Aryl-Aryl Dihedral Angle~30°~60° - 67°
Relative Energy0 kJ/mol (Global Minimum)~2.5 kJ/mol higher than global minimum

Note: Data is based on the closely related compound N-(4-methoxyphenyl)benzamide as a proxy. researchgate.net

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., IR, NMR, UV-Vis) to confirm the molecular structure. DFT methods can calculate the vibrational frequencies corresponding to the normal modes of the molecule, which correlate with peaks in an infrared (IR) spectrum. nih.gov For amides, the C=O stretch (Amide I band) is a particularly strong and characteristic vibration. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. nih.gov These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning peaks in experimental NMR spectra.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) and oscillator strengths (f) that characterize its UV-Vis spectrum. scirp.org These transitions typically involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

Spectroscopy TypePredicted ParameterExperimental Correlation
Infrared (IR)Vibrational Frequencies (cm-1)Position of absorption bands (e.g., N-H stretch, C=O stretch). nih.gov
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)Position of resonance signals for different nuclei (¹H, ¹³C). nih.gov
UV-Visible (UV-Vis)Excitation Energies (eV) / Wavelengths (nm)Position of maximum absorption (λmax). scirp.org

DFT calculations are instrumental in mapping out the reaction pathways for the synthesis or transformation of molecules like this compound. By locating the transition state (TS) structures along a reaction coordinate, chemists can determine the activation energy (energy barrier) of a reaction, providing insight into its kinetics and feasibility. rsc.org

For example, the formation of the amide bond can be modeled, typically proceeding from an acid chloride (4-methylbenzoyl chloride) and an amine (p-anisidine). Theoretical calculations can elucidate the mechanism, whether it is a concerted process or involves a tetrahedral intermediate. The geometry of the transition state can be optimized, and its energy relative to the reactants and products determines the reaction barrier. researchgate.net This analysis helps rationalize reaction conditions and predict the effects of substituents on the reaction rate. rsc.org

Reaction SpeciesCalculated PropertySignificance
ReactantsOptimized Geometry and Energy (EReactants)Reference energy for the reaction pathway.
Transition State (TS)Optimized Geometry and Energy (ETS)The highest energy point along the reaction path; has one imaginary frequency.
ProductsOptimized Geometry and Energy (EProducts)Final energy state to determine overall thermodynamics.
Activation EnergyEa = ETS - EReactantsThe energy barrier that must be overcome for the reaction to occur; determines reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD uses classical mechanics to simulate the motions of atoms and molecules, providing a view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can reveal how its conformation fluctuates in different solvents. The solvent can have a profound impact on the molecule's structure and energetics. nih.gov For instance, in protic solvents like water or methanol, strong hydrogen bonds can form between the solvent molecules and the amide's carbonyl oxygen and N-H group. mdpi.com These interactions can stabilize certain conformations and may restrict the rotation around the amide C-N bond, thus increasing the energy barrier for isomerization compared to aprotic solvents. nih.gov In contrast, aprotic polar solvents like DMSO would primarily interact with the carbonyl oxygen. mdpi.com MD simulations can model the formation and lifetime of these hydrogen bonds and characterize the structure of the solvent shell around the solute.

Solvent TypePrimary Interaction SiteExpected Effect on Molecule
Protic (e.g., Water, Methanol)Amide C=O (H-bond acceptor) and N-H (H-bond donor)Stabilization of planar amide structure; restricted C-N bond rotation. nih.gov
Aprotic Polar (e.g., DMSO, Acetonitrile)Amide C=O (H-bond acceptor)Strong solute-solvent interaction, less restriction on N-H group. mdpi.com
Aprotic Nonpolar (e.g., Hexane)Weak van der Waals forcesSolute may favor intramolecular interactions and adopt a more compact conformation.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is central to drug discovery and involves scoring functions to estimate the binding affinity, often reported as a binding energy in kcal/mol.

Derivatives of N-phenylbenzamide and 4-methylbenzamide have been investigated as potential inhibitors of various protein kinases, which are important targets in cancer therapy. Docking studies of these compounds into the ATP-binding site of a kinase can reveal key interactions that contribute to their inhibitory activity. Successful binding often involves the formation of hydrogen bonds between the ligand's amide group and backbone residues in the hinge region of the kinase. Additionally, hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the binding pocket are crucial for affinity and selectivity.

Docking simulations for this compound would predict its binding mode and affinity for various protein targets. The results would highlight the specific amino acid residues involved in the interaction, providing a structural basis for its potential biological activity and guiding the design of more potent analogs.

ParameterDescriptionExample Finding for Benzamide (B126) Derivatives
Binding Energy (kcal/mol)An estimate of the binding affinity; more negative values indicate stronger binding.Values can range from -7 to -11 kcal/mol for active kinase inhibitors.
Key Hydrogen BondsSpecific donor-acceptor interactions between ligand and protein.Amide N-H donating to a backbone carbonyl; Amide C=O accepting from a backbone N-H. researchgate.net
Hydrophobic InteractionsInteractions involving nonpolar groups.4-methylphenyl and 4-methoxyphenyl (B3050149) rings fitting into hydrophobic pockets of the receptor.
Interacting ResiduesSpecific amino acids in the receptor's active site that contact the ligand.Leucine, Valine, Alanine (hydrophobic); Aspartate, Glutamate (H-bonding).

In Silico Screening and Library Design

In silico screening and the design of compound libraries are fundamental computational techniques in the search for new therapeutic agents. This compound, as a member of the N-phenylbenzamide class, represents a scaffold that can be explored for various biological targets.

Virtual Screening:

Computational methods such as pharmacophore modeling, molecular docking, and molecular dynamics are employed to screen large databases of compounds for potential biological activity. scirp.org N-phenylbenzamide derivatives, structurally similar to this compound, have been designed and evaluated in silico as potential protein kinase inhibitors. scirp.org These studies involve docking the compounds into the active sites of numerous kinase receptors to predict their binding affinity and mode of interaction. scirp.org The insights gained from these simulations help in prioritizing compounds for synthesis and further biological testing.

Library Design:

This compound can serve as a core structure or fragment in the design of combinatorial libraries. By systematically modifying its chemical structure—for instance, by altering the substituents on the phenyl rings—researchers can generate a diverse library of related compounds. These virtual libraries can then be screened in silico to identify derivatives with improved potency, selectivity, or pharmacokinetic profiles. scispace.com This approach accelerates the drug discovery process by focusing on compounds with a higher probability of success. For example, libraries of benzamide derivatives are often tested against specific targets like DNA gyrase B of various bacteria to discover new antibacterial agents. scispace.com

Prediction of Molecular Descriptors (e.g., XLogP3)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial for developing quantitative structure-activity relationships (QSAR) and for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

For this compound, several key molecular descriptors have been calculated and are available in public databases like PubChem. nih.gov

XLogP3:

Other Descriptors:

Beyond XLogP3, other molecular properties provide a more comprehensive profile of the compound. These are often calculated using computational methods based on its 2D and 3D structure. nih.gov

Below is an interactive table summarizing some of the key predicted molecular descriptors for this compound.

Molecular DescriptorValueReference
Molecular Weight241.28 g/mol nih.gov
XLogP33 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass241.110278721 Da nih.gov
Topological Polar Surface Area38.3 Ų nih.gov
Heavy Atom Count18 nih.gov

These descriptors collectively inform researchers about the molecule's size, polarity, and flexibility, which are critical parameters in assessing its potential as a drug candidate. nih.gov

Insufficient Data to Generate Requested Article on the Reactivity of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific experimental data on the reactivity and derivatization of the chemical compound this compound. Despite extensive searches for detailed research findings, no dedicated studies outlining its behavior in various chemical transformations could be located.

While general principles of organic chemistry allow for predictions regarding the potential reactivity of this compound, the absence of published research specifically investigating this compound prevents a thorough and scientifically accurate discussion as requested. The user's instructions mandated a strict adherence to a detailed outline focusing on electrophilic and nucleophilic substitution, functional group interconversions, photochemical and electrochemical reactivity, and scaffold diversification. Furthermore, the inclusion of data tables with specific research findings was a critical requirement.

General information on the reactivity of related compounds, such as benzanilides, anilides, and aromatic amides, is available. For instance, the benzene (B151609) rings of similar molecules are known to undergo electrophilic aromatic substitution, with the methoxy (B1213986) and amide groups influencing the position of substitution. The amide linkage is susceptible to hydrolysis under acidic or basic conditions and can be reduced by powerful reducing agents. The methyl group on the benzoyl ring could potentially undergo oxidation or halogenation under specific conditions. Additionally, general methodologies exist for the synthesis of heterocyclic structures from amide precursors.

However, without specific studies on this compound, crucial details such as regioselectivity of substitution, reaction yields, optimal conditions (temperature, catalysts, solvents), and the characterization of resulting derivatives remain unknown. The generation of the requested data tables is therefore not possible.

An article based solely on theoretical reactivity without supporting experimental evidence would be speculative and would not meet the required standard of a professional and authoritative scientific piece based on diverse sources. The core request for "detailed research findings" cannot be fulfilled.

Therefore, due to the lack of specific scientific literature detailing the reactivity and derivatization of this compound, it is not possible to generate the requested article with the required level of detail, accuracy, and data-backed evidence.

Mechanistic Investigations of N 4 Methoxyphenyl 4 Methylbenzamide at the Molecular and Cellular Level

Molecular Target Identification and Characterization (e.g., protein binding)

No studies identifying or characterizing specific molecular targets for N-(4-methoxyphenyl)-4-methylbenzamide were found.

In Vitro Enzyme Inhibition Kinetics and Mechanism

No data on the in vitro enzyme inhibition kinetics or the mechanism of action for this compound could be located.

Receptor Binding Assays and Ligand-Receptor Interaction Thermodynamics (in vitro)

No receptor binding assays or thermodynamic studies for the interaction of this compound with any receptor were found in the available literature.

Modulation of Cellular Pathways and Processes (e.g., cell cycle arrest, apoptosis induction in cell lines, inhibition of protein assembly)

Specific studies detailing the modulation of cellular pathways, such as the induction of cell cycle arrest or apoptosis, by this compound in cell lines are not available in the public domain. While research exists for other N-substituted benzamides, these findings cannot be directly attributed to the specific compound .

Study of Interactions with Biological Macromolecules (e.g., DNA, RNA, specific proteins)

No experimental data was found detailing the direct interaction of this compound with biological macromolecules like DNA, RNA, or specific proteins.

Advanced Analytical Methodologies for N 4 Methoxyphenyl 4 Methylbenzamide in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for separating, quantifying, and assessing the purity of N-(4-methoxyphenyl)-4-methylbenzamide. These methods are widely used in pharmaceutical analysis due to their speed, specificity, accuracy, and precision. ijprajournal.comasianjpr.com UPLC, by utilizing smaller particle-sized columns (typically under 2 µm), operates at higher pressures to achieve faster analysis times and superior resolution compared to conventional HPLC. scispace.comresearchgate.net

The development of a robust HPLC or UPLC method begins with understanding the physicochemical properties of the analyte, such as its polarity and solubility, which guides the selection of the stationary and mobile phases. ijprajournal.com For a compound like this compound, a reversed-phase (RP) method is typically most effective. In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the analyte in an unknown sample is determined from this curve. Purity analysis involves detecting and quantifying any impurities or degradation products present in the sample. The high resolution of these techniques allows for the separation of the main compound from closely related substances. wu.ac.th Photodiode Array (PDA) or UV-Vis detectors are commonly used, with the detection wavelength set at the absorbance maximum (λmax) of the analyte to ensure high sensitivity. asianjpr.com

Below is a table outlining typical starting parameters for an HPLC/UPLC method for the analysis of this compound, based on methods developed for similar benzamide (B126) compounds. wu.ac.thnih.gov

Table 1: Representative HPLC/UPLC Method Parameters

Parameter HPLC UPLC
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-90% B over 15 min) Gradient (e.g., 30-90% B over 5 min)
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temperature 25-30 °C 35-45 °C
Injection Volume 10 µL 1-2 µL

| Detector | UV/PDA at λmax (e.g., 254 nm) | UV/PDA at λmax (e.g., 254 nm) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide both quantitative data and structural information, making it highly valuable for identification purposes. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. nih.gov

The National Institute of Standards and Technology (NIST) has published GC-MS data for this compound, which is essential for its identification in complex mixtures. nih.gov Key data points include the Kovats retention index, which is a measure of where the compound elutes relative to a series of n-alkane standards, and the characteristic mass-to-charge ratios (m/z) of its most abundant fragments.

Table 2: GC-MS Data for this compound

Parameter Value Source
Kovats Retention Index (Semi-standard non-polar column) 2359 NIST Mass Spectrometry Data Center nih.gov
Molecular Ion (M+) m/z 241 PubChem nih.gov
Top Peak (Base Peak) m/z 119 PubChem nih.gov
2nd Highest Peak m/z 241 PubChem nih.gov

| 3rd Highest Peak m/z | 91 | PubChem nih.gov |

Hyphenated Techniques (e.g., LC-MS, LC-NMR) for Mixture Analysis

For the analysis of complex mixtures, such as reaction byproducts or biological samples, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) are indispensable. globalresearchonline.net These techniques provide comprehensive data, enabling both the separation and structural elucidation of unknown components within a single analytical run. taylorandfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. rsc.org As components elute from the LC column, they are ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. This allows for the determination of the molecular weight of the parent compound and provides structural clues through fragmentation patterns (MS/MS). rsc.orgtandfonline.com This is particularly useful for identifying impurities and degradation products in a sample of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links an LC system to an NMR spectrometer. globalresearchonline.net This powerful combination allows for the acquisition of detailed NMR spectra (¹H, ¹³C, and 2D-NMR) for compounds as they are separated by the chromatograph. nih.gov LC-NMR is arguably the most powerful tool for the unambiguous structural elucidation of unknown compounds in a mixture without the need for prior isolation. nih.gov The analysis can be performed in "on-flow" mode for a quick overview or "stopped-flow" mode, where the elution is paused to allow for longer acquisition times and more complex NMR experiments on a specific peak of interest. globalresearchonline.net

Table 3: Expected Outputs from Hyphenated Techniques for this compound

Technique Expected Information Application
LC-MS Retention Time (t R ); Mass-to-charge ratio (m/z) of the molecular ion [M+H] + at ~242.12; MS/MS fragmentation pattern. Rapid identification and confirmation of the target compound in mixtures; impurity profiling.

| LC-NMR | Retention Time (t R ); ¹H and ¹³C NMR spectra for the separated peak, confirming the specific arrangement of atoms and functional groups. | Unambiguous structural confirmation of the target compound, isomers, or unknown impurities in complex matrices. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a sensitive and cost-effective approach for the detection and characterization of electroactive compounds. researchgate.netresearchgate.net this compound possesses functional groups that are susceptible to electrochemical oxidation, namely the electron-rich 4-methoxyphenyl (B3050149) group and the N-aryl amide linkage. researchgate.netchemrxiv.org

In a voltammetric experiment, a potential is scanned across a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. The potential at which the peak current occurs is characteristic of the compound, while the height of the peak is proportional to its concentration. mdpi.com This relationship allows for quantitative analysis. srce.hr The anodic oxidation of N-aryl amides has been studied, indicating that the amide group can be electrochemically active. researchgate.netmmu.ac.ukbeilstein-journals.org Furthermore, methoxy-substituted aromatic rings are known to undergo oxidation at moderate potentials. osti.gov These techniques can be particularly useful for developing specialized sensors for the rapid detection of this compound.

Table 4: Hypothetical Voltammetric Method for this compound

Parameter Description
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0) with an organic modifier (e.g., acetonitrile)
Potential Range 0.0 V to +1.5 V vs. Ag/AgCl
Expected Output Anodic peak corresponding to the oxidation of the methoxyphenyl and/or amide moiety.

| Application | Quantitative analysis by creating a calibration curve of peak current vs. concentration; development of electrochemical sensors. |

Future Directions and Emerging Research Avenues for N 4 Methoxyphenyl 4 Methylbenzamide

Design and Synthesis of Photoactivatable or Chemically Modifiable Probes

The development of molecular probes that can be controlled by external stimuli, such as light, represents a significant frontier in chemical biology. Photoactivatable probes, often referred to as "caged" compounds, remain inert until irradiated with light of a specific wavelength. This process can trigger the release of a bioactive molecule, a change in fluorescence, or the activation of a reactive group. thermofisher.com

For N-(4-methoxyphenyl)-4-methylbenzamide, future research could focus on incorporating photoactivatable groups into its structure. This would involve modifying either the 4-methoxyphenyl (B3050149) or the 4-methylbenzoyl moiety with a photolabile protecting group. Such modifications would allow for the controlled release of the parent molecule or a related bioactive analogue in a specific location and at a precise time within a biological system. These probes could be invaluable tools for studying the kinetics and localization of biological processes with high spatiotemporal resolution.

Chemically modifiable probes are another promising avenue. By introducing reactive handles, such as alkynes or azides, into the this compound scaffold, researchers could employ bioorthogonal chemistry techniques like click chemistry. This would enable the specific labeling of the molecule with fluorophores, affinity tags, or other reporter groups within a complex biological environment without interfering with native biochemical processes.

Table 1: Potential Photoactivatable and Chemically Modifiable Moieties

Modification Type Example Moiety Potential Application
Photoactivatable o-Nitrobenzyl Light-induced release of the parent compound.
Photoactivatable Coumarinylmethyl Photocontrolled activation with fluorescent reporting.
Chemically Modifiable Terminal Alkyne Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling.

Integration into Advanced Functional Materials or Supramolecular Assemblies

The rigid, aromatic structure of this compound makes it an interesting candidate for incorporation into advanced functional materials. The amide linkage provides a site for hydrogen bonding, which can drive the self-assembly of molecules into ordered supramolecular structures.

Future research in this area could explore how modifications to the peripheral groups of this compound affect its self-assembly properties. For example, the introduction of long alkyl chains could lead to the formation of liquid crystals, while the addition of polymerizable groups could allow for its incorporation into novel polymers with tailored electronic or optical properties. The inherent chirality that could be introduced into analogues of this molecule might also be exploited to create chiral materials for applications in catalysis or separations.

The development of supramolecular gels based on this compound derivatives is another potential application. These materials, formed through the non-covalent association of small molecules, can have a wide range of uses, including in drug delivery, tissue engineering, and environmental remediation.

Development of Chemoenzymatic or Biocatalytic Synthetic Pathways

Traditional chemical synthesis often relies on harsh reaction conditions and the use of protecting groups, which can lead to significant waste generation. nih.gov In contrast, chemoenzymatic and biocatalytic methods offer a more sustainable approach to chemical synthesis by harnessing the high selectivity and efficiency of enzymes. rsc.org

Future efforts in the synthesis of this compound and its analogues are likely to focus on the development of greener, enzyme-catalyzed pathways. mdpi.com Lipases and amidases are classes of enzymes that have shown promise in the formation of amide bonds under mild, aqueous conditions. rsc.org Researchers could explore the use of these enzymes to directly couple 4-methylbenzoic acid and 4-methoxyaniline, or their respective esters and amines.

Table 2: Potential Enzymatic Approaches for Synthesis

Enzyme Class Reaction Type Potential Substrates Advantages
Lipase Amidation 4-Methylbenzoic acid ester and 4-methoxyaniline Mild conditions, high selectivity. rsc.org
Amidase Reverse Hydrolysis 4-Methylbenzoic acid and 4-methoxyaniline Direct amide bond formation.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods allow for the in silico design and evaluation of new molecules, saving significant time and resources compared to traditional trial-and-error approaches.

For this compound, advanced computational techniques could be used to design next-generation analogues with enhanced properties. For example, quantitative structure-activity relationship (QSAR) studies could be employed to identify the structural features that are most important for a particular biological activity. This information could then be used to design new molecules with improved potency and selectivity. nih.gov

Molecular docking simulations could be used to predict how analogues of this compound might interact with specific biological targets, such as enzymes or receptors. nih.gov This could guide the design of new therapeutic agents. Similarly, molecular dynamics simulations could provide insights into the conformational preferences and dynamic behavior of these molecules, which is crucial for understanding their function.

Exploration of Novel Target Interactions or Unconventional Reactivity Profiles

While the existing research on this compound is limited, the exploration of its biological activities and reactivity profiles could uncover novel applications. A recent study on a structurally related compound, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has shown promising activity against the nematode Toxocara canis. nih.gov This finding suggests that the N-(4-methoxyphenyl)amide scaffold may have potential as an anthelmintic agent. nih.gov

Future research could build upon this by synthesizing and screening a library of this compound analogues for activity against a range of parasites. The mechanism of action of these compounds could also be investigated, which may reveal novel biological targets for anthelmintic drugs. nih.gov

Beyond its potential therapeutic applications, the unconventional reactivity of this compound and its derivatives could also be explored. For example, the electron-rich methoxyphenyl group and the amide linkage could participate in novel catalytic cycles or photochemical reactions. The discovery of new reactivity patterns could open up entirely new areas of application for this versatile molecular scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-4-methylbenzamide, and how do coupling reagents influence reaction efficiency?

  • The compound can be synthesized via coupling reactions between 4-methylbenzoic acid derivatives and 4-methoxyaniline. A common method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Alternative routes using palladium catalysts (e.g., Suzuki–Miyaura coupling) have also achieved high yields (>95%) under mild conditions (40°C, THF/H₂O solvent) . Method selection depends on substrate solubility, scalability, and tolerance to functional groups.

Q. How is this compound characterized structurally and spectroscopically?

  • 1H-NMR confirms the presence of methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.4 ppm), while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) . Elemental analysis validates stoichiometry, and X-ray crystallography (using programs like SHELXL or ORTEP) resolves crystal packing and hydrogen-bonding interactions . For high-resolution data, NIST Chemistry WebBook provides molecular formula (C₁₅H₁₅NO₃), CAS number (27865-44-7), and IUPAC nomenclature .

Q. What solvent and pH conditions maximize the fluorescence intensity of this compound?

  • Spectrofluorometric studies on analogous benzamides show optimal fluorescence at pH 5 (due to protonation equilibria) and 25°C , with stable intensity over time. Polar aprotic solvents (e.g., DMSO) enhance quantum yield compared to protic solvents . Preferential excitation/emission wavelengths (e.g., λex = 340 nm, λem = 380 nm) should be validated experimentally.

Advanced Research Questions

Q. How does the electronic nature of substituents affect the catalytic efficiency of Pd-mediated syntheses?

  • Substituents on the benzamide ring (e.g., methyl, methoxy) influence electron density and steric hindrance during palladium-catalyzed coupling. For example, electron-donating groups (e.g., -OCH₃) accelerate oxidative addition, while bulky groups reduce catalyst turnover. Kinetic studies using (η³-1-tBu-indenyl)Pd(SIPr)(Cl) show that steric effects dominate over electronic factors in aryl ester couplings .

Q. What mechanistic insights explain fluorescence quenching under varying temperatures?

  • Elevated temperatures (>30°C) induce non-radiative decay pathways, reducing fluorescence intensity. Time-resolved spectroscopy can quantify Stokes shift and vibrational relaxation dynamics. For this compound, thermal stability up to 100°C (TGA data) suggests applications in high-temperature sensing if protective matrices (e.g., polymers) are used .

Q. How do crystallographic software tools (e.g., SHELXL) resolve disorder in the methoxyphenyl group?

  • In X-ray refinement, SHELXL applies restraints to anisotropic displacement parameters for disordered methoxy groups. The Rigid-Body Refinement module in WinGX optimizes torsion angles, while ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry . For severe disorder, twinning detection (e.g., using PLATON) is critical .

Q. Can computational methods predict the binding affinity of this compound to biological targets?

  • Density Functional Theory (DFT) calculates electrostatic potential surfaces, revealing nucleophilic regions (amide oxygen) for hydrogen bonding. Molecular docking (e.g., AutoDock Vina) screens against targets like kinases or GPCRs, leveraging the compound’s planar benzamide core for π-π stacking. Experimental validation via SPR or ITC is recommended to reconcile computational and empirical binding constants .

Methodological Considerations

  • Contradictions in Synthesis : While DCC/HOBt offers high purity, Pd-catalyzed routes are preferable for scalability and functional group diversity .
  • Fluorescence Artifacts : Always correct for inner-filter effects and solvent Raman scattering in fluorometric assays .
  • Crystallography Pitfalls : Use TWINLAW in SHELXL to address pseudo-merohedral twinning, common in benzamide derivatives .

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